molecular formula C14H19NO B12921913 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol CAS No. 38906-48-8

3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol

Cat. No.: B12921913
CAS No.: 38906-48-8
M. Wt: 217.31 g/mol
InChI Key: QJBSWGUVFSZSSA-UHFFFAOYSA-N
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Description

3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol is a chemical compound that features a pyrrolidine ring substituted with an allyl group and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol typically involves the construction of the pyrrolidine ring followed by functionalization with the allyl and phenol groups. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of an allyl-substituted amine with a phenolic compound under acidic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share structural similarities.

    Phenolic compounds: Other phenol derivatives with different substituents.

Uniqueness

3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol is unique due to the combination of the allyl-substituted pyrrolidine ring and the phenol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

38906-48-8

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(1-methyl-3-prop-2-enylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C14H19NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h3-6,10,16H,1,7-9,11H2,2H3

InChI Key

QJBSWGUVFSZSSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CC=C)C2=CC(=CC=C2)O

Origin of Product

United States

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